(1-Phenylpyrrolidin-3-yl)methanamine

Description

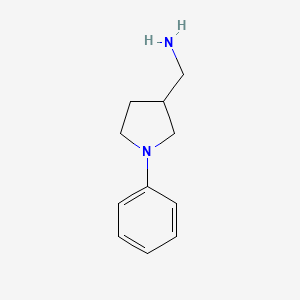

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYVLKMGXMXKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629756 | |

| Record name | 1-(1-Phenylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-15-8 | |

| Record name | 1-Phenyl-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Phenyl-3-pyrrolidinyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 1 Phenylpyrrolidin 3 Yl Methanamine Derivatives

Influence of Substituents on Biological Activity and Selectivity

Systematic modification of the (1-Phenylpyrrolidin-3-yl)methanamine core has revealed critical insights into the structural requirements for potent and selective ligand-target interactions. The electronic and steric properties of substituents on both the N1-pyrrolidine and the phenyl rings play a pivotal role in modulating the pharmacological profile of these compounds.

Role of Phenyl Group Substituents on Activity

The substitution pattern on the phenyl ring of this compound derivatives is a key determinant of their biological activity. Studies on related compounds have shown that both the position and the electronic nature of the substituents are important. For example, in a series of pyrrolidine-based monoamine reuptake inhibitors, the presence of electron-withdrawing groups on an aryl ring was shown to influence potency and selectivity for the serotonin, norepinephrine (B1679862), and dopamine (B1211576) transporters. In the context of α-pyrrolidinopropiophenone derivatives, substitutions on the phenyl ring, such as methylenedioxy, bromo, or methyl groups, have been shown to modulate their activity as partial releasing agents at the human norepinephrine transporter. These findings suggest that for this compound derivatives, systematic variation of phenyl ring substituents is a viable strategy to fine-tune their interaction with specific biological targets.

Interactive Data Table: Hypothetical SAR of Phenyl Group Substituents

The following table is a hypothetical representation based on general SAR principles for monoamine transporter ligands, as specific data for this compound is not available.

| Substituent (Position) | Electronic Effect | Steric Bulk | Predicted Affinity (SERT) | Predicted Affinity (DAT) |

| H (para) | Neutral | Small | Moderate | Moderate |

| F (para) | Electron-withdrawing | Small | High | Moderate |

| Cl (para) | Electron-withdrawing | Medium | High | Low |

| CH3 (para) | Electron-donating | Medium | Moderate | High |

| OCH3 (para) | Electron-donating | Medium | Low | High |

Steric and Electronic Factors Governing Ligand-Target Interactions

The interplay of steric and electronic factors is fundamental to the interaction of this compound derivatives with their biological targets. The three-dimensional shape of the molecule, dictated by the pyrrolidine (B122466) ring pucker and the spatial arrangement of its substituents, must be complementary to the binding site of the target protein.

Stereochemical Considerations in Structure-Activity Relationships

The presence of at least one stereocenter at the 3-position of the pyrrolidine ring makes stereochemistry a critical aspect of the SAR for this compound derivatives. The different spatial arrangements of the substituents in enantiomers can lead to profound differences in their biological activity.

Effect of Different Stereoisomers on Target Binding and Biological Profile

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological systems, such as receptors and enzymes, are themselves chiral and can differentiate between stereoisomers. For pyrrolidine-containing compounds, it is common for one enantiomer (the eutomer) to have significantly higher affinity for the target than the other (the distomer).

For example, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for androgen receptor antagonistic activity. This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biological effect.

Spatial Orientation of Substituents and Enantioselective Protein Interactions

The specific three-dimensional orientation of the phenyl ring and the aminomethyl group relative to the pyrrolidine scaffold is crucial for optimal interaction with the binding site of a protein. Molecular modeling and X-ray crystallography studies of related ligands bound to their targets have shown that specific hydrophobic and polar interactions are required for high-affinity binding.

The enantioselectivity observed in protein interactions arises from the fact that only one enantiomer can achieve the optimal orientation of its key functional groups to interact with the complementary residues in the binding pocket. The other enantiomer, being a non-superimposable mirror image, may not be able to establish these critical interactions or may even experience steric clashes, leading to lower affinity and activity. Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the drug discovery process for this compound derivatives.

Pharmacophore Space Exploration and Three-Dimensional Conformation

The non-planar nature of the pyrrolidine ring in this compound derivatives provides a distinct advantage in drug design by enabling increased three-dimensional (3D) coverage of the pharmacophore space. unipa.it This contrasts with flat, aromatic systems and allows for more specific interactions with the target protein. unipa.it The sp3-hybridized carbon atoms of the pyrrolidine ring contribute to the molecule's stereochemistry, which is a critical factor in its biological activity. unipa.it

Pharmacophore modeling for pyrrolidine derivatives often involves identifying key chemical features essential for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For instance, in the development of neuraminidase inhibitors, pharmacophore models were generated to identify the crucial interactions required for potent inhibition. nih.gov The 3D arrangement of these features in derivatives of this compound dictates the binding affinity and selectivity. The stereochemistry of the substituents on the pyrrolidine ring can significantly influence the biological profile of the drug candidate due to the enantioselective nature of protein binding. unipa.it

The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various energetically favorable conformations. unipa.it This dynamic nature can be crucial for an optimal fit within the binding pocket of a target protein. Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are employed to understand the relationship between the conformational properties of these derivatives and their biological activity. nih.gov These studies can yield predictive models that guide the design of new analogs with improved properties. nih.gov

Optimization Strategies for Enhanced Biological Profiles

Optimization of the this compound scaffold focuses on fine-tuning its structure to enhance target selectivity and biochemical potency. This is typically achieved through systematic modifications of different parts of the molecule.

Achieving selectivity for a specific receptor subtype over others is a major goal in drug discovery to minimize off-target effects. For derivatives of this compound, selectivity can be modulated by strategic structural modifications.

In the context of designing dual-target ligands for the dopamine D3 receptor (D3R) and µ-opioid receptor (MOR), modifications to the linker and the arylpiperazine moiety attached to a pyrrolidine-containing scaffold were explored to enhance D3R over D2R selectivity. nih.gov For example, the introduction of a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold, while slightly decreasing D3R affinity, significantly increased D3R subtype selectivity. nih.gov This highlights a common strategy where a slight loss in affinity for the primary target is accepted to gain a substantial improvement in selectivity.

The length and composition of the linker connecting the pyrrolidine core to other pharmacophoric elements are also critical. A slightly longer linker tethered to the 3-position of the pyrrolidine was found to favor D3R/D2R selectivity. nih.gov These findings underscore the importance of systematic exploration of the chemical space around the core scaffold to identify derivatives with the desired selectivity profile.

Table 1: Influence of Structural Modifications on Dopamine Receptor Subtype Selectivity

| Compound/Modification | D3R Affinity (Ki, nM) | D2R Affinity (Ki, nM) | D3R/D2R Selectivity Fold |

| Classic 2,3-dichlorophenyl piperazine | High | Moderate | Moderate |

| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine | Moderate | Low | >10 |

| Shorter alkyl linker | Variable | Higher | Lower |

| Longer alkyl linker | High | Moderate | Higher |

This table is illustrative and based on principles described in the cited literature.

The biochemical potency of this compound derivatives can be modulated by altering substituents on both the phenyl ring and the pyrrolidine nitrogen. These modifications can influence key interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For instance, in the development of Melanin-Concentrating Hormone receptor-1 (MCH-R1) antagonists, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine were identified as potent antagonists. nih.gov The presence and position of the amino group on the phenyl ring were found to be crucial for high potency, with one compound demonstrating a Ki of 2.3 nM. nih.gov

Similarly, in the optimization of dual D3R/MOR ligands, direct alkylation with different arylpiperazines on a related scaffold proved successful in generating high-potency MOR agonists. nih.gov However, the D3R affinity was more sensitive to the nature of the arylpiperazine used, indicating that potency at different targets can be differentially modulated by the same structural change. nih.gov The introduction of electron-withdrawing groups, such as a fluorine atom, into the linker can also influence physicochemical properties like pKa, which in turn can affect potency. nih.gov

Table 2: Impact of Substitutions on Biochemical Potency (Illustrative)

| Core Scaffold | Substitution | Target | Potency (e.g., Ki, nM) |

| 1-Phenylpyrrolidin-3-yl | 4-amino on Phenyl | MCH-R1 | 2.3 |

| Pyrrolidine-based linker | 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine | MOR | High |

| Pyrrolidine-based linker | Classic 2,3-dichlorophenyl piperazine | D3R | High |

This table is illustrative and based on principles described in the cited literature.

Pharmacological Investigations and Mechanism of Action Studies of 1 Phenylpyrrolidin 3 Yl Methanamine Derivatives

Modulation of Hepatitis B Virus Capsid Assembly

Information from publicly available scientific literature and research databases does not currently describe a specific series of (1-Phenylpyrrolidin-3-yl)methanamine derivatives that have been investigated for the modulation of Hepatitis B Virus (HBV) capsid assembly. While various chemical classes, such as heteroaryldihydropyrimidines (HAPs), phenylpropenamides (PPAs), sulfamoylbenzamides (SBAs), and piperidine-based structures, have been identified as HBV capsid assembly modulators, a direct link to the this compound core structure is not established in published research. nih.govmdpi.commdpi.com

Cyclophilin B Inhibition

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease for which therapeutic options are limited. nih.gov A key pathological feature of MASH is liver fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. nih.gov Cyclophilins (Cyps) have been identified as significant contributors to the pathophysiology of MASH, with the cyclophilin B (CypB) isoform being particularly relevant due to its role in collagen production. acs.org Studies have demonstrated that CypB is markedly upregulated in fibrotic tissues when compared to normal tissues, making it a prime therapeutic target. acs.org Fibrosis stands as the most critical histological marker associated with liver failure in patients with MASH. acs.org Consequently, the pharmacological inhibition of CypB presents a promising strategy to attenuate liver fibrosis. nih.govnih.gov However, many existing cyclophilin inhibitors that have reached clinical trials lack selectivity for specific isoforms, which can limit their efficacy and potentially lead to off-target effects. acs.org

In an effort to develop selective inhibitors, researchers have designed a novel class of small molecule, tri-vector cyclophilin inhibitors. nih.goved.ac.uk An initial lead compound, designated as 1 , was developed to simultaneously engage three distinct pockets on the surface of cyclophilins, which conferred improved subtype selectivity compared to pan-inhibitors. nih.govacs.org While compound 1 showed efficacy comparable to the natural product Cyclosporine A in antiproliferative assays and had reduced cytotoxicity, it possessed two key liabilities: only modest selectivity for CypB over CypA and a primary aromatic amine group. nih.govacs.org This chemical feature was a significant concern, as primary aromatic amines can be metabolically activated to form reactive species that may bind to DNA, posing a genotoxicity risk. nih.gov

Table 1: Efficacy of Optimized Cyclophilin B Inhibitor in a Cellular MASH Model This table is interactive. You can sort and filter the data.

| Compound | Target | Key Improvement | Cellular MASH Model Efficacy (EC50) |

|---|---|---|---|

| 1 | Cyclophilin | Initial tri-vector lead | Not Reported |

| 11 | Cyclophilin B | Addressed genotoxicity concern, improved selectivity | ~0.3 µM |

| Resmetirom | THRβ | Approved MASH drug (comparator) | Not Reported |

RORγt Inverse Agonism

The retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master transcriptional regulator essential for the differentiation and function of T-helper 17 (Th17) cells. nih.govnih.gov Th17 cells are a subset of T cells that produce a range of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). nih.gov The RORγt-IL-17 axis is a critical pathway in the immune system's response to certain pathogens but is also strongly implicated in the pathology of numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. nih.gov IL-17A has proven profibrogenic properties in liver disease, making the RORγt-IL-17 pathway a compelling therapeutic target. nih.gov The clinical validation of this pathway has been established through the success of anti-IL-17 antibodies in treating inflammatory conditions. nih.gov Small molecules that can inhibit the transcriptional activity of RORγt, known as inverse agonists, are therefore being actively pursued as oral therapeutics for these diseases. nih.gov

A specific series of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives has been discovered and optimized as potent and selective RORγt inverse agonists. nih.gov The discovery process utilized a structure-based design approach, building upon the binding conformation of a previously identified bicyclic sulfonamide inverse agonist. nih.gov Through systematic modification of the (3-phenylpyrrolidin-3-yl)sulfone core, researchers identified key structural features necessary for high potency and selectivity. Specifically, the introduction of a polar amide at the N1-position of the pyrrolidine (B122466) ring and a perfluoroisopropyl group on the 3-phenyl ring were critical for achieving high selectivity against other nuclear receptors such as PXR and LXR. nih.gov This optimization led to the identification of compound 26 , which demonstrated high selectivity in vitro and an excellent pharmacokinetic profile in mice, marking it as a promising lead compound for further development. nih.gov

Table 2: Activity of a Lead Phenyl (3-phenylpyrrolidin-3-yl)sulfone Derivative This table is interactive. You can sort and filter the data.

| Compound | Class | Target | Key Features |

|---|---|---|---|

| 26 | Phenyl (3-phenylpyrrolidin-3-yl)sulfone | RORγt | High selectivity against PXR, LXRα, and LXRβ; Excellent in vivo pharmacokinetic profile. |

Preclinical Efficacy in Animal Models of Inflammatory Diseases (e.g., Psoriasis, Inflammatory Bowel Disease, Multiple Sclerosis)

Derivatives of this compound, particularly those acting as Retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, have demonstrated significant efficacy in various preclinical animal models of inflammatory diseases. These studies underscore the therapeutic potential of targeting the RORγt pathway in autoimmune and inflammatory conditions.

Psoriasis: In murine models of psoriasis, such as the imiquimod-induced skin inflammation model, oral administration of RORγt inverse agonists has been shown to attenuate psoriatic lesions. This therapeutic effect is associated with a reduction in skin thickness, erythema, and scaling. Histopathological analysis of the skin from treated animals reveals a decrease in epidermal hyperplasia and immune cell infiltration. The mechanism underlying this efficacy involves the inhibition of the production of pro-inflammatory cytokines, including IL-17A and IL-17F, which are key drivers of psoriatic inflammation.

Inflammatory Bowel Disease (IBD): The therapeutic potential of RORγt inverse agonists has also been investigated in animal models of IBD, such as dextran sulfate sodium (DSS)-induced colitis. In these models, treatment with RORγt inverse agonists has been shown to ameliorate disease severity, as evidenced by reduced weight loss, improved stool consistency, and decreased intestinal inflammation. Histological examination of the colon from treated animals shows a reduction in mucosal damage and inflammatory cell infiltration. The beneficial effects in these models are linked to the suppression of the Th17 cell response and the subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines in the gut.

Multiple Sclerosis (MS): Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for studying the pathogenesis of MS. RORγt is crucial for the differentiation of Th17 cells, which play a pathogenic role in EAE and MS. Studies have shown that genetic deficiency of RORγt or treatment with RORγt inverse agonists can prevent or ameliorate the clinical signs of EAE. This includes a reduction in disease severity scores, delayed onset of disease, and decreased inflammation and demyelination in the central nervous system. The therapeutic effect is attributed to the inhibition of Th17 cell development and the consequent reduction in IL-17 production.

Table 1: Preclinical Efficacy of this compound Derivatives (RORγt Inverse Agonists) in Animal Models of Inflammatory Diseases

| Disease Model | Animal Model | Key Findings |

| Psoriasis | Imiquimod-induced skin inflammation | Attenuation of psoriatic lesions, reduced skin thickness, decreased erythema and scaling, reduced epidermal hyperplasia and immune cell infiltration, inhibition of IL-17A/F production. |

| Inflammatory Bowel Disease | Dextran sulfate sodium (DSS)-induced colitis | Amelioration of disease severity, reduced weight loss, improved stool consistency, decreased intestinal inflammation, reduction in mucosal damage and inflammatory cell infiltration, suppression of Th17 response and IL-17 production. |

| Multiple Sclerosis | Experimental autoimmune encephalomyelitis (EAE) | Prevention or amelioration of clinical signs, reduced disease severity scores, delayed disease onset, decreased CNS inflammation and demyelination, inhibition of Th17 cell development and IL-17 production. |

Selectivity Profile Against Related Nuclear Receptors (e.g., PXR, LXRα, LXRβ)

A critical aspect in the development of RORγt inverse agonists is their selectivity profile against other nuclear receptors to minimize off-target effects. Derivatives of this compound have been evaluated for their activity against related nuclear receptors, including the Pregnane X Receptor (PXR), Liver X Receptor alpha (LXRα), and Liver X Receptor beta (LXRβ).

In vitro assays have demonstrated that optimized this compound-based RORγt inverse agonists exhibit a high degree of selectivity. These compounds typically show significantly lower or no activity against PXR, LXRα, and LXRβ at concentrations where they potently inhibit RORγt. This selectivity is crucial as activation or inhibition of these other nuclear receptors can lead to undesirable side effects related to drug metabolism (PXR) and lipid homeostasis (LXRs). The development of highly selective RORγt inverse agonists is a key objective in medicinal chemistry efforts to ensure a favorable safety profile for this class of compounds.

Table 2: Selectivity Profile of a Representative this compound-based RORγt Inverse Agonist

| Nuclear Receptor | Activity |

| RORγt | Potent Inverse Agonism |

| PXR | No significant activity |

| LXRα | No significant activity |

| LXRβ | No significant activity |

Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonism

While the primary focus of research on this compound derivatives has been on their activity as RORγt inverse agonists, the broader chemical scaffold has the potential for activity at other G protein-coupled receptors (GPCRs), such as the Melanin-Concentrating Hormone Receptor-1 (MCH-R1). However, there is currently no publicly available research specifically detailing the MCH-R1 antagonist activity of this compound derivatives. The following sections provide a general overview of the type of investigations that would be conducted for compounds targeting MCH-R1.

In Vitro Receptor Binding Affinity and Functional Antagonist Activity

For a novel compound series to be characterized as MCH-R1 antagonists, initial in vitro studies would be essential. These would involve radioligand binding assays to determine the affinity of the compounds for the MCH-R1 receptor. A high binding affinity, typically in the nanomolar range, is a desirable characteristic.

Following the confirmation of binding, functional assays would be conducted to assess the antagonist activity of the compounds. These assays, often performed in cell lines expressing the MCH-R1 receptor, measure the ability of the compounds to inhibit the intracellular signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone. A potent antagonist would effectively block this signaling at low concentrations.

Preclinical Efficacy in Rodent Models

MCH-R1 is known to be involved in the regulation of energy homeostasis and mood. Therefore, MCH-R1 antagonists are primarily investigated for their potential as anti-obesity and antidepressant/anxiolytic agents. Preclinical efficacy studies in rodent models are crucial to validate these therapeutic hypotheses.

In models of obesity, the efficacy of MCH-R1 antagonists would be evaluated by measuring their effects on food intake, body weight, and body composition in diet-induced obese rodents. In models of depression and anxiety, such as the forced swim test and the elevated plus maze, the compounds would be assessed for their ability to induce behavioral changes indicative of antidepressant and anxiolytic effects.

Rho-Associated Coiled-Coil-Containing Protein Kinase (ROCK) Inhibition

Similar to MCH-R1, there is a lack of specific research on this compound derivatives as inhibitors of Rho-associated coiled-coil-containing protein kinase (ROCK). ROCK inhibitors are a class of therapeutic agents with potential applications in various diseases, including cardiovascular disorders, glaucoma, and neurological conditions. The following section outlines the typical investigation into the ROCK inhibition profile of a new chemical series.

Dual ROCK1 and ROCK2 Inhibition Profiles

There are two main isoforms of ROCK: ROCK1 and ROCK2. While they share a high degree of homology, they are thought to have distinct physiological and pathological roles. Therefore, when evaluating a new series of potential ROCK inhibitors, it is important to determine their inhibitory activity against both isoforms.

In vitro kinase assays are employed to measure the potency of the compounds in inhibiting the enzymatic activity of both ROCK1 and ROCK2. The results of these assays provide the IC50 values, which indicate the concentration of the compound required to inhibit 50% of the kinase activity. The ratio of the IC50 values for ROCK1 and ROCK2 determines the isoform selectivity of the inhibitor. Some therapeutic applications may benefit from a dual inhibitor, while others may require a selective inhibitor of either ROCK1 or ROCK2 to maximize efficacy and minimize side effects.

Considerations for Kinome Selectivity in ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases with two highly homologous isoforms, ROCK1 and ROCK2. nih.gov These isoforms share 92% homology within their kinase domains, making the development of isoform-selective inhibitors a significant challenge. nih.gov Early ROCK inhibitors like Fasudil and Y-27632 exhibit activity against both isoforms and also inhibit other kinases, leading to potential off-target effects. nih.gov For instance, Fasudil was found to be non-selective for 8 out of 27 tested kinases, and Y-27632 was non-selective against 4 out of 25. nih.gov Such non-selectivity is a concern, as systemic inhibition of ROCK can lead to unwanted side effects like a drop in blood pressure. nih.gov

The human kinome consists of a large number of protein kinases that share a similar catalytic site structure, complicating the design of highly selective drugs. nih.gov Achieving selectivity is crucial for minimizing toxicity and improving therapeutic outcomes. nih.gov Kinase activity profiling against large panels of protein kinases is a common strategy to determine the selectivity of inhibitor compounds. mdpi.com For example, the kinase inhibition activity of potential ROCK inhibitors has been evaluated against panels of over 200 kinases to assess their potency and selectivity profiles. mdpi.com

The selectivity of an inhibitor can be quantified using a "selectivity score," which is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity by the total number of kinases tested. nih.gov A score closer to zero indicates a more selective compound. nih.gov While achieving isoform selectivity between ROCK1 and ROCK2 has been difficult, some compounds have shown promise. nih.gov For example, the inhibitor SLx-2119 is a ROCK2 selective compound. nih.gov Recent screening efforts have identified distinct chemical structures, such as indazole-based inhibitors, that exhibit high selectivity for both ROCK1 and ROCK2 isoforms compared to other chemotypes like aminofurazans. mdpi.com This approach is vital for resolving the safety and specificity issues associated with non-specific ROCK inhibitors. nih.gov

Table 1: Examples of ROCK Inhibitors and their Selectivity

| Inhibitor | Target(s) | Key Characteristics |

|---|---|---|

| Fasudil | ROCK1, ROCK2 | Clinically approved in Japan for cerebral vasospasm; non-selective against several other kinases. nih.gov |

| Y-27632 | ROCK1 (Ki = 140 nM), ROCK2 | First small molecule ROCK inhibitor; used widely in research but has off-target effects. nih.govwikipedia.org |

| RKI-1447 | ROCK1, ROCK2 | Potent small molecule inhibitor with potential anti-tumor activity. wikipedia.org |

| SLx-2119 | ROCK2 selective | Attenuates arterial plaque formation in animal models with fewer hemodynamic side effects than non-selective inhibitors. nih.gov |

| Indazole-based inhibitors (e.g., GSK429286) | ROCK1, ROCK2 | Identified through high-content screening; show high selectivity for ROCK isoforms over other kinases. mdpi.com |

Methionine Aminopeptidase-2 (MetAP-2) Inhibition

Role of MetAP-2 in Tumor Biology and Angiogenesis

Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a critical role in the proliferation of endothelial cells. nih.govaacrjournals.org Angiogenesis, the formation of new blood vessels, is an essential process for tumor growth, providing tumors with necessary oxygen and nutrients. nih.govnih.gov MetAP-2 has been identified as a key factor in angiogenesis, making it an attractive target for cancer therapy. aacrjournals.orgnih.gov

The inhibition of MetAP-2 is the mechanism of action for anti-angiogenic compounds like fumagillin and its analog TNP-470. nih.gov These inhibitors suppress the proliferation of endothelial cells, which is a crucial step in angiogenesis. nih.govingentaconnect.com Studies have shown a significant correlation between the potency of these compounds in inhibiting MetAP-2's enzymatic activity and their ability to halt endothelial cell proliferation. nih.gov High expression of MetAP-2 has been observed in various tumor cells, including mesothelioma, colorectal, breast, and lung adenocarcinoma, and is associated with a poor prognosis in some cancers. aacrjournals.orgnih.gov

Beyond angiogenesis, MetAP-2 is also implicated in vasculogenic mimicry (VM), an alternative blood supply system formed by cancer cells themselves. nih.gov Pharmacological inhibition of MetAP-2 with agents like fumagillin and TNP-470 has been shown to significantly suppress VM in several human cancer cell lines. nih.gov Furthermore, knocking down MetAP-2 in glioma cells led to decreased proliferation, reduced tumorigenicity, and lower secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. aacrjournals.org This demonstrates that MetAP-2 is critical for both angiogenesis and VM in human cancer cells. nih.gov

Development of Pyrrolidinone-Based Inhibitors for Anticancer Research

The pyrrolidine scaffold is a versatile structure utilized in the discovery of novel, biologically active compounds, including those with anticancer properties. nih.gov Specifically, derivatives of 2-pyrrolidinone have been synthesized and evaluated for their potential as anticancer agents. researchgate.net A study involving a series of hydrazones, azoles, and azines featuring a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold established their cytotoxic effects against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net

In this research, certain 2-pyrrolidinone derivatives demonstrated significant biological activity. researchgate.net For example, the 2-hydroxybenzylidene derivative (compound 8) and the 2-hydroxynaphthalenylmethylene derivative (compound 12) showed the highest cytotoxicity in both 2D (monolayer) and 3D (spheroid) cell culture assays. researchgate.net Other compounds, such as the 2,5-dimethoxybenzylidene derivative (compound 4) and the 2,4,6-trimethoxybenzylidene derivative (compound 6), were found to be most effective at inhibiting cancer cell migration. researchgate.net

Molecular docking studies have suggested that these pyrrolidinone-based compounds may function as multi-kinase inhibitors. researchgate.net The 2-hydroxynaphthalenylmethylene derivative, in particular, showed a high binding affinity to the active sites of two important protein kinases: the non-receptor tyrosine kinase SCR and the serine/threonine-protein kinase BRAF. researchgate.net This suggests a potential mechanism for their anticancer activity. While many MetAP-2 inhibitors are derived from natural products like fumagillin, the development of synthetic compounds with novel scaffolds like pyrrolidinone represents an important area of anticancer research. researchgate.netnih.gov

Table 2: Activity of Selected 2-Pyrrolidinone Derivatives in Cancer Cell Models

| Compound | Derivative Type | Primary Activity Noted | Target Cell Lines |

|---|---|---|---|

| 4 | 2,5-dimethoxybenzylidene | Inhibition of cell migration | Panc-1, MDA-MB-231 |

| 6 | 2,4,6-trimethoxybenzylidene | Inhibition of cell migration | Panc-1, MDA-MB-231 |

| 8 | 2-hydroxybenzylidene | High cytotoxicity | Panc-1, MDA-MB-231 |

| 12 | 2-hydroxynaphthalenylmethylene | High cytotoxicity, potential multi-kinase inhibitor (SCR, BRAF) | Panc-1, MDA-MB-231 |

Data synthesized from research on 4-(Dimethylamino)phenyl-5-oxopyrrolidines. researchgate.net

Vanin-1 Enzyme Inhibition

Mechanism of Action of Vanin-1 and its Role in Inflammatory Processes

Vanin-1 is a cell surface ectoenzyme with pantetheinase activity, meaning it catalyzes the hydrolysis of pantetheine into two products: pantothenic acid (vitamin B5) and cysteamine. researchgate.netnih.govfrontiersin.org This enzymatic function is the primary mechanism through which Vanin-1 exerts its biological effects. researchgate.netfrontiersin.org Pantothenic acid is a precursor for the synthesis of coenzyme A, linking Vanin-1 to metabolic pathways. bohrium.com

The production of cysteamine is central to Vanin-1's role in inflammation and oxidative stress. guidetopharmacology.orgnih.gov Cysteamine can interfere with the synthesis of glutathione (GSH), a major cellular antioxidant. guidetopharmacology.org By reducing the availability of GSH, Vanin-1 activity promotes a more oxidized cellular environment, contributing to oxidative stress. guidetopharmacology.org This connection is crucial, as Vanin-1 deficient mice have been shown to have increased stores of reduced glutathione and better control over inflammatory reactions and tissue injury. researchgate.net

This modulation of the cellular redox state is a key mechanism by which Vanin-1 influences inflammatory processes. Elevated Vanin-1 expression and activity have been implicated in promoting tissue damage and inflammation in murine models of colitis. guidetopharmacology.org In humans, Vanin-1 expression is significantly increased in the colonic mucosa of patients with inflammatory bowel disease (IBD). guidetopharmacology.org The Vanin-1/cysteamine pathway is involved in pro-inflammatory and oxidative stress responses, and its inhibition is being explored as a potential anti-inflammatory strategy. researchgate.netfrontiersin.org

Cellular and Enzymatic Inhibition Assays for Vanin-1 Activity

The evaluation of Vanin-1 inhibitors requires robust assays to measure the enzyme's activity at both the enzymatic and cellular levels. nih.gov These assays are crucial for determining the potency and efficacy of potential therapeutic compounds. nih.gov

Enzymatic Assays:

In vitro assays are commonly used to determine the direct inhibitory effect of compounds on the Vanin-1 enzyme. nih.gov One method involves using recombinant human Vanin-1 enzyme and a fluorescent probe, such as PA-AFC, to measure the IC50 value of inhibitors. frontiersin.orgnih.gov Another approach measures the formation of pantothenic acid from the substrate pantetheine via mass spectrometry. guidetopharmacology.org

Cellular Assays:

To assess inhibitor activity in a more biologically relevant context, cellular assays are employed. nih.gov These assays often use engineered cell lines that express Vanin-1. For example, firefly luciferase-labeled human ovarian cancer cells (ES-2-Fluc) can be used in conjunction with a bioluminescent probe like PA-AL. frontiersin.orgnih.gov In this type of assay, cells are incubated with the inhibitor at various concentrations, followed by the addition of the probe. The resulting bioluminescence, which correlates with Vanin-1 activity, is then measured to determine the inhibitor's effect. frontiersin.orgnih.gov The MTT assay can be used alongside these experiments to assess any potential cytotoxicity of the inhibitor compounds themselves. nih.gov

These visualization-based screening methods using fluorescent or bioluminescent probes are considered convenient, economical, and highly accurate for evaluating Vanin-1 inhibitors. frontiersin.org

Table 3: Assays for Measuring Vanin-1 Inhibition

| Assay Type | Level | Principle | Example Probe/Method |

|---|---|---|---|

| Enzymatic | In Vitro | Measures direct inhibition of recombinant Vanin-1 enzyme activity. | Fluorescent probe (e.g., PA-AFC) to determine IC50. frontiersin.orgnih.gov |

| Enzymatic | In Vitro | Quantifies the enzymatic product (pantothenic acid) using mass spectrometry. guidetopharmacology.org | RapidFire mass spectrometry. guidetopharmacology.org |

| Cellular | In Cellulo | Measures Vanin-1 activity in live cells expressing the enzyme. | Bioluminescent probe (e.g., PA-AL) with luciferase-expressing cells (e.g., ES-2-Fluc). frontiersin.orgnih.gov |

| Cytotoxicity | In Cellulo | Assesses the toxicity of the inhibitor compounds on the cells used in the assay. | MTT method. nih.gov |

Anti-inflammatory Effects in Preclinical Colitis Models

While direct studies on this compound or its derivatives in specific preclinical colitis models are not extensively documented in the available literature, related research provides insight into their anti-inflammatory potential. One notable derivative, revaprazan, has been investigated for its anti-inflammatory properties in the context of gastric inflammation, which shares some pathological mechanisms with colitis.

Research has shown that revaprazan can exert significant anti-inflammatory actions beyond its primary role in acid suppression. nih.gov In preclinical in vitro models using AGS gastric mucosal cells, revaprazan demonstrated the ability to regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, following infection with Helicobacter pylori. nih.gov The mechanism for this effect involves the inactivation of Akt signaling. nih.gov Specifically, revaprazan was found to inhibit the degradation of IkappaB-alpha (IκB-α) and inactivate Akt phosphorylation, which are crucial steps in the NF-κB signaling pathway that drives inflammatory responses. nih.gov By attenuating H. pylori-induced COX-2 expression, revaprazan demonstrates a direct anti-inflammatory pharmacological action at the cellular level. nih.gov

These findings suggest that the anti-inflammatory mechanism of revaprazan, involving the inhibition of the Akt/NF-κB/COX-2 pathway, could be a potential area for future investigation in preclinical models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced or trinitrobenzene sulfonic acid (TNBS)-induced colitis. nih.govencyclopedia.pubnih.gov

Computational Chemistry and Molecular Modeling Studies

In Silico Affinity Modeling and Binding Free Energy Calculations

In silico affinity modeling plays a pivotal role in contemporary drug discovery by predicting the binding affinity between a small molecule and its protein target, thereby prioritizing compounds for synthesis and experimental testing. A key metric in this process is the binding free energy (ΔG), which provides a quantitative measure of binding strength. Various computational methods are employed to calculate this value, ranging from rapid but approximate scoring functions to more rigorous but computationally intensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov

These methods rely on thermodynamic cycles to compute the relative binding free energy (ΔΔG) between two ligands or the absolute binding free energy of a single ligand. nih.govwustl.edu For instance, the relative binding free energy between two ligands can be determined by simulating the non-physical "alchemical" transformation of one ligand into the other, both in the solvated protein binding site and in bulk solvent. The difference in the free energy changes of these two transformations corresponds to the difference in their binding affinities. nih.gov

While specific binding free energy calculations for (1-Phenylpyrrolidin-3-yl)methanamine were not found in the reviewed literature, studies on analogous systems demonstrate the utility of these approaches. For example, binding free energy calculations have been successfully applied to various protein-ligand complexes to guide lead optimization. nih.govresearchgate.net The accuracy of these calculations is highly dependent on the quality of the force field used to describe the atomic interactions and the extent of conformational sampling. researchgate.net

Table 1: Comparison of Computational Methods for Binding Free Energy Calculation

| Method | Computational Cost | Accuracy | Typical Application |

| Docking Scoring Functions | Low | Low to Medium | High-throughput virtual screening |

| MM/PBSA and MM/GBSA | Medium | Medium | Re-ranking of docking poses, estimation of binding affinity |

| Free Energy Perturbation (FEP) | High | High | Lead optimization, accurate prediction of relative binding affinities |

| Thermodynamic Integration (TI) | High | High | Lead optimization, calculation of absolute and relative binding affinities |

This table provides a general comparison of common methods used in computational chemistry for estimating ligand-protein binding affinities.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. This approach has been instrumental in the development of numerous drugs. The pyrrolidine (B122466) scaffold is particularly amenable to SBDD due to its defined stereochemistry and ability to present substituents in specific vectors to interact with protein binding pockets. researchgate.netnih.gov

A notable example of SBDD involving a closely related scaffold is the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt). researchgate.net In this study, the binding conformation of a previously identified bicyclic sulfonamide inhibitor was used to guide the design of a new series of compounds based on the 3-phenylpyrrolidine (B1306270) scaffold. Through iterative cycles of design, synthesis, and biological evaluation, guided by structural insights, researchers were able to optimize the potency and selectivity of these inhibitors. researchgate.net Key structural modifications included the introduction of a polar amide group at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group on the 3-phenyl ring, which were critical for achieving high selectivity against other nuclear receptors. researchgate.net

This example underscores the power of SBDD in transforming a preliminary hit into a potent and selective lead compound. The rigid, non-planar nature of the pyrrolidine ring allows for precise positioning of functional groups to engage in specific interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. researchgate.net

X-ray Crystallography for Ligand-Protein Complex Elucidation

X-ray crystallography is a powerful experimental technique that provides high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. nih.govmdpi.comresearchgate.net This detailed structural information is invaluable for understanding the molecular basis of ligand recognition and for guiding SBDD efforts. mdpi.comresearchgate.net The process involves crystallizing the protein in complex with the ligand of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. mdpi.com

In a study focused on the discovery of inhibitors for the Notum carboxylesterase, a fragment library screening identified 1-phenylpyrrolidines as a promising scaffold. nih.gov Subsequent X-ray crystallography of the protein-fragment complexes revealed that these molecules bind in the palmitoleate (B1233929) pocket of the enzyme. nih.gov This crucial structural information enabled the researchers to employ a structure-based optimization strategy, leading to the development of more potent inhibitors. The crystal structures elucidated the precise binding mode of the 1-phenylpyrrolidine (B1585074) core and highlighted key interactions that could be exploited to enhance affinity. nih.gov

The ability to visualize the ligand within its binding site provides a definitive validation of docking predictions and offers a detailed roadmap for further chemical modifications to improve binding affinity and other pharmacological properties. nih.gov

Table 2: Key Crystallographic Parameters in Ligand-Protein Complex Determination

| Parameter | Description | Importance |

| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values indicate higher resolution. | Higher resolution allows for more accurate determination of atomic positions and interactions. |

| R-factor (Rwork) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values indicate a better fit of the model to the data. |

| Rfree | Similar to R-factor, but calculated for a small subset of reflections that were not used in the refinement process. | Helps to detect overfitting of the model to the data. |

| B-factor | A measure of the thermal motion or disorder of atoms in the crystal. | Can indicate the flexibility of different regions of the protein and ligand. |

This table outlines important parameters used to assess the quality of an X-ray crystal structure.

Mechanistic Insights from Computational Analysis of Reactivity and Stereoselectivity

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions, including those involving the formation of heterocyclic rings like pyrrolidine. nih.gov These methods can provide detailed insights into the reaction pathways, transition state structures, and the factors that govern reactivity and stereoselectivity.

For instance, a comprehensive experimental and quantum-chemical study of the cycloaddition reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide elucidated the polar mechanism of this reaction, leading to the formation of a Δ3-pyrroline derivative. nih.gov The computational results were in good agreement with the experimental finding that only one specific product was formed. Such studies can predict the feasibility of a reaction, explain the observed product distribution, and guide the design of new synthetic routes. nih.gov

While a specific computational analysis of the reactivity and stereoselectivity of this compound was not found, the principles demonstrated in the aforementioned study are directly applicable. Computational modeling can be used to explore the conformational landscape of the pyrrolidine ring and to understand how the substituents on the ring influence its reactivity and the stereochemical outcome of subsequent reactions. This is particularly important for the pyrrolidine scaffold, where the stereochemistry of the substituents can have a profound impact on biological activity. researchgate.netnih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of a ligand-protein complex. mdpi.comfrontiersin.orgmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the conformational changes that occur upon ligand binding, the stability of the complex over time, and the specific interactions that contribute to binding. frontiersin.org

MD simulations are frequently used to refine the docked poses of ligands obtained from molecular docking, providing a more realistic representation of the ligand-protein complex in a solvated environment. nih.gov The trajectories generated from MD simulations can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate various properties, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. These analyses provide insights into the stability of the ligand in the binding site and the flexibility of different regions of the protein. mdpi.com

In the context of drug discovery, MD simulations can be used to:

Assess the stability of a predicted binding mode.

Identify key residues involved in ligand binding.

Study the effect of mutations on binding affinity.

Explore the conformational landscape of the protein and ligand.

Provide input for more rigorous binding free energy calculations. mdpi.com

While specific MD simulation studies on this compound were not identified, the application of this technique to other small molecule inhibitors has been widely reported and is a standard tool in modern computational drug design. mdpi.comnih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone for the molecular-level investigation of (1-Phenylpyrrolidin-3-yl)methanamine, offering unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D including NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C):

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the pyrrolidine (B122466) ring, and the protons of the aminomethyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

2D NMR: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different parts of the molecule, such as linking the phenyl group to the nitrogen of the pyrrolidine ring and the aminomethyl group to the C3 position of the pyrrolidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm stereochemical details and the three-dimensional structure of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 6.6 - 6.8 | 112 - 114 |

| Phenyl-H (meta) | 7.1 - 7.3 | 129 - 131 |

| Phenyl-H (para) | 6.7 - 6.9 | 116 - 118 |

| Phenyl-C (ipso) | - | 147 - 149 |

| Pyrrolidine-H2 | 3.4 - 3.6 | 50 - 52 |

| Pyrrolidine-H3 | 2.5 - 2.7 | 38 - 40 |

| Pyrrolidine-H4 | 1.8 - 2.2 | 28 - 30 |

| Pyrrolidine-H5 | 3.2 - 3.4 | 48 - 50 |

| Aminomethyl-CH₂ | 2.7 - 2.9 | 45 - 47 |

| Aminomethyl-NH₂ | 1.5 - 2.5 (broad) | - |

Mass Spectrometry (ESI-TOF, ESIMS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for analyzing this compound. It typically generates the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Time-of-Flight (TOF) and High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with a TOF analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula (C₁₁H₁₆N₂).

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. This pattern provides valuable information about the different structural components of the molecule and their connectivity. Expected fragmentation would involve cleavage of the pyrrolidine ring and the loss of the aminomethyl group.

Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

| HRMS (ESI-TOF) | [M+H]⁺ | 177.1386 | Accurate mass and elemental composition (C₁₁H₁₇N₂⁺) |

| MS/MS | Fragment Ions | Varies | Structural information from fragmentation patterns |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound after synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for separating the target compound from impurities and for quantifying its purity.

Method: A solution of the compound is passed through a column packed with a stationary phase. A liquid mobile phase is used to elute the components of the mixture. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Stationary Phase: For a compound like this compound, a reversed-phase column (e.g., C18) is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or a buffer like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

Detection: A UV detector is often used, as the phenyl group in the molecule absorbs UV light.

Purity Assessment: The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp.

Column Chromatography: This is a preparative technique used to purify this compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through the column to separate the desired compound from byproducts and unreacted starting materials. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. The basic nature of the amine may necessitate the addition of a small amount of a base like triethylamine (B128534) to the eluent to prevent streaking on the silica gel.

Future Directions and Emerging Research Areas

Development of Novel (1-Phenylpyrrolidin-3-yl)methanamine Derivatives with Tuned Properties

The core structure of this compound is a versatile template for creating novel derivatives with finely tuned pharmacological properties. The process of structural modification is guided by structure-activity relationship (SAR) studies, which aim to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov Key strategies involve modifying the phenyl ring, the pyrrolidine (B122466) scaffold, and the methanamine side chain.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can significantly alter electronic properties and steric interactions with the target protein. This can lead to improved binding affinity and selectivity.

Pyrrolidine Scaffold Modification: The stereochemistry of the pyrrolidine ring is crucial for biological activity. nih.govnih.gov The development of stereoisomers and the introduction of substituents at different positions on the ring can control its conformation, leading to optimized interactions with enantioselective biological targets like proteins. researchgate.netnih.gov The non-planar nature of the saturated pyrrolidine ring, a phenomenon known as "pseudorotation," provides a three-dimensional coverage that is advantageous for exploring binding pockets. researchgate.netnih.govresearchgate.net

Methanamine Chain Alteration: Modifications to the aminomethyl group, such as N-alkylation or incorporation into larger functional groups, can influence the compound's basicity and hydrogen bonding capacity, which are critical for receptor interaction and pharmacokinetic properties. nih.gov

These targeted modifications allow for the creation of a diverse library of compounds, each with a potentially unique biological profile, moving beyond a single therapeutic application to a range of possibilities.

| Modification Site | Type of Modification | Potential Effect on Properties |

|---|---|---|

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Alters binding affinity, selectivity, and metabolic stability |

| Pyrrolidine Ring | Introduction of substituents (e.g., hydroxyl, alkyl groups) | Controls ring puckering and conformation, affecting target engagement nih.gov |

| Pyrrolidine Ring | Synthesis of specific stereoisomers (enantiomers/diastereomers) | Enhances selectivity for chiral biological targets nih.gov |

| Methanamine Group | N-acylation or N-alkylation | Modulates basicity, solubility, and cell permeability |

Exploration of New Biological Targets and Therapeutic Applications for Pyrrolidine Scaffolds

The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, demonstrating its broad therapeutic relevance. nih.govfrontiersin.orgunipa.it Research is continuously uncovering new biological targets and applications for compounds containing this versatile ring system. The inherent properties of the pyrrolidine ring, such as its ability to act as a chiral building block and its favorable three-dimensional structure, make it an ideal starting point for designing ligands for a wide array of biological targets. nih.govunipa.it

Pyrrolidine derivatives have been investigated for a multitude of therapeutic uses, including:

Anticancer Agents: By targeting proteins like myeloid cell leukemia-1 (Mcl-1) or chemokine receptor CXCR4, which are involved in cancer metastasis. frontiersin.orgnih.gov

Antiviral Drugs: As seen in medications like Telaprevir, which inhibits the NS3/4A serine protease in the Hepatitis C virus. nih.gov

Central Nervous System (CNS) Disorders: The scaffold is present in drugs for epilepsy and depression and is being explored for neuropathic pain through the inhibition of T-type calcium channels. frontiersin.orgnih.gov

Antimicrobial and Antifungal Agents: New pyrrolidine hybrids have shown potent activity against various bacterial and fungal strains. frontiersin.org

The ongoing exploration of the "biologically active space" for pyrrolidine scaffolds promises to identify novel targets and deliver new treatments for a wide range of human diseases. researchgate.netfrontiersin.org

| Pyrrolidine Derivative Class | Biological Target Example | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Pyrrolidine-based hybrids | Chemokine Receptor CXCR4 | Cancer, HIV, Inflammation | frontiersin.org |

| Polyhydroxylated pyrrolidines | α-glucosidase (AG) | Diabetes, Cancer | nih.gov |

| Pyrrolidine-2,5-diones | Not specified | Anticonvulsant (Epilepsy) | nih.gov |

| Novel pyrrolidine inhibitors | T-type Calcium Channels (Cav3.1, Cav3.2) | Neuropathic Pain | nih.gov |

| Pyrrolidine-containing antivirals | HCV NS3/4A Serine Protease | Hepatitis C | nih.gov |

Advanced Computational Approaches in Rational Drug Design

The design and optimization of this compound derivatives are increasingly driven by advanced computational methods. researchgate.net Computer-aided drug design (CADD) accelerates the discovery process by predicting how newly designed molecules will interact with their biological targets, thereby reducing the time and cost associated with synthesizing and testing ineffective compounds. sysrevpharm.orgnih.gov

Key computational techniques employed include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode and estimate binding affinity. tandfonline.comopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling techniques like CoMFA and CoMSIA generate statistical models that correlate the 3D structural features of molecules with their biological activity. nih.govtandfonline.combohrium.com These models produce contour maps that guide the design of new compounds with enhanced potency. researchgate.netbuecher-doppler.ch

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the binding interaction. nih.govtandfonline.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity, which can then be used to screen large databases for new potential hits. researchgate.netemanresearch.org

These in silico tools create a powerful framework for the rational design of novel pyrrolidine-based therapeutics with high precision. nih.govopenmedicinalchemistryjournal.com

Integration of Synthetic Chemistry and Biological Research for Optimized Compound Design

The efficient development of optimized drug candidates relies on a synergistic, iterative cycle between synthetic chemistry and biological research. frontiersin.orgnih.gov This integrated approach begins with the design and synthesis of a focused library of this compound analogs, often leveraging established synthetic routes like 1,3-dipolar cycloadditions or the functionalization of pre-existing pyrrolidine rings. nih.govunipa.it

These newly synthesized compounds are then subjected to a battery of biological assays to determine their activity, selectivity, and other relevant properties. The resulting SAR data provides crucial insights into how specific structural modifications influence biological function. nih.gov This information is then fed back to the medicinal chemists, who use it to design a next-generation set of compounds with predicted improvements. This closed-loop process of design, synthesis, testing, and analysis is repeated, progressively refining the molecular structure to achieve the desired therapeutic profile. sysrevpharm.org This tight integration ensures that research efforts are focused and efficient, accelerating the journey from an initial hit to a viable lead compound.

Application in Chemical Biology Probes and Tools

Beyond direct therapeutic applications, derivatives of this compound hold significant promise as chemical biology probes. By conjugating the pyrrolidine scaffold to reporter molecules, such as fluorophores, researchers can create powerful tools for studying complex biological systems. rsc.org

These chemical probes can be used to:

Visualize Biological Targets: Fluorescently labeled derivatives can allow for the imaging of their target proteins within cells and tissues, providing valuable information about their localization and trafficking.

Monitor Enzyme Activity: Probes can be designed to produce a fluorescent signal upon interaction with a specific enzyme, enabling the real-time monitoring of enzymatic activity in biological samples. rsc.org

Facilitate Drug Screening: By creating probe libraries, researchers can efficiently screen for new drug candidates that compete with the probe for binding to a target of interest. rsc.org

The development of such tools, for instance by incorporating cyanine (B1664457) dyes or other fluorophores onto the core structure, would enable a deeper understanding of the underlying biology of the targets modulated by this class of compounds and aid in the discovery of new therapeutics. mdpi.com

Q & A

Q. How can (1-Phenylpyrrolidin-3-yl)methanamine be synthesized with high purity for pharmacological studies?

Methodological Answer:

- Synthetic Routes : Start with pyrrolidine derivatives as precursors. For example, a reductive amination strategy using 3-pyrrolidinone and benzaldehyde, followed by catalytic hydrogenation, can yield the target compound. Use databases like PISTACHIO or REAXYS to optimize reaction conditions (e.g., solvent, temperature, catalyst loading) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer:

- NMR : Use H and C NMR to verify the pyrrolidine ring (δ 2.5–3.5 ppm for CH groups) and phenyl substituent (δ 7.2–7.5 ppm aromatic protons). Compare with literature data for similar methanamine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can confirm the molecular ion ([M+H]) and rule out impurities.

Q. How does the compound’s solubility in polar solvents impact experimental design?

Methodological Answer:

- Solubility Profiling : Test solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods. For example, shows methylamine derivatives exhibit temperature-dependent solubility in DMSO (0.1–0.3 mole fraction at 25°C), which can guide solvent selection for in vitro assays .

- Buffer Compatibility : If the compound precipitates in aqueous buffers (e.g., PBS), consider adding co-solvents (≤5% DMSO) or surfactants (e.g., Tween-20) to maintain stability .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for chiral pharmacology studies?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) and 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and UV detection (254 nm) to resolve enantiomers .

- Stereochemical Analysis : Compare circular dichroism (CD) spectra or X-ray crystallography data with known chiral pyrrolidine derivatives to assign absolute configurations .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

- Binding Assay Optimization : Replicate assays using standardized protocols (e.g., radioligand displacement with H-labeled antagonists). Control for pH, temperature, and membrane protein concentration to minimize variability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with GPCRs (e.g., dopamine D2 receptors). Validate with mutagenesis studies targeting key binding residues .

Q. How can molecular dynamics (MD) simulations improve understanding of the compound’s stability in biological environments?

Methodological Answer:

- Simulation Parameters : Use GROMACS with the CHARMM36 force field. Simulate the compound in a lipid bilayer (e.g., POPC) to assess membrane permeability or in aqueous solution to study hydration dynamics .

- Free Energy Calculations : Apply umbrella sampling to calculate binding free energy to target proteins, identifying critical intermolecular interactions (e.g., hydrogen bonds with active-site residues) .

Q. What advanced techniques characterize the compound’s metabolic pathways in vitro?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes (human or rodent) and analyze via LC-QTOF-MS. Use software (e.g., MetaboLynx) to detect phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

- Enzyme Inhibition Studies : Test CYP450 isoform inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates and IC determination to assess drug-drug interaction risks .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

- Reaction Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), reducing agents (NaBH vs. BH-THF), and solvents (MeOH vs. THF) to identify optimal conditions. Use design-of-experiment (DoE) software (e.g., JMP) to minimize experimental runs .

- Byproduct Analysis : Conduct LC-MS to trace side reactions (e.g., over-reduction or dimerization) that may lower yields .

Methodological Best Practices

Q. What protocols ensure reliable dose-response studies in cellular assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.